Butyl piperazine-1-carboxylate
Overview
Description
Butyl piperazine-1-carboxylate derivatives are a class of organic compounds that have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are characterized by a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, and a carboxylate group attached to a butyl chain.
Synthesis Analysis
The synthesis of butyl piperazine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, condensation, and amination. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Additionally, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process .
Molecular Structure Analysis
The molecular structures of these derivatives have been confirmed using various spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis, revealing a linear shape with the ethyl acetate moiety adopting a fully extended conformation . Similarly, the crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was subjected to crystallographic and conformational analysis .
Chemical Reactions Analysis
The chemical reactivity of butyl piperazine-1-carboxylate derivatives is influenced by the functional groups attached to the piperazine ring. These compounds can undergo further chemical transformations, such as the direct C(sp2)-H arylation of unactivated arenes, as facilitated by organocatalysts like 1-(2-hydroxyethyl)-piperazine . The versatility of these compounds is highlighted by their ability to participate in both inter- and intra-molecular reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl piperazine-1-carboxylate derivatives are determined by their molecular structure. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for example, was reported with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using density functional theory (DFT), revealing the stability of the molecular structure and conformations .
Scientific Research Applications
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General Use
- Scientific Field : Chemistry
- Application Summary : Butyl piperazine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 . It is often used in the synthesis of various bioactive molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, this compound is a useful intermediate in the creation of a wide range of bioactive molecules .
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Synthesis of Piperazine-Containing Drugs
- Scientific Field : Medicinal Chemistry
- Application Summary : The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . For example, one method involves SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
- Results or Outcomes : Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been synthesized using these methods .
Safety And Hazards
Future Directions
“Butyl piperazine-1-carboxylate” has potential applications in various fields. For instance, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It also plays a role in the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
properties
IUPAC Name |
butyl piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILAQOYFPLQIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620873 | |
Record name | Butyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl piperazine-1-carboxylate | |
CAS RN |
50606-32-1 | |
Record name | 1-Piperazinecarboxylic acid, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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